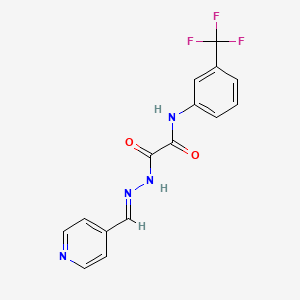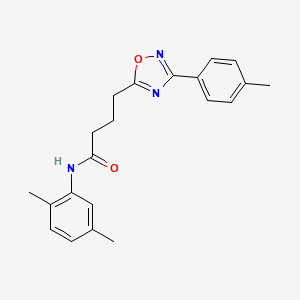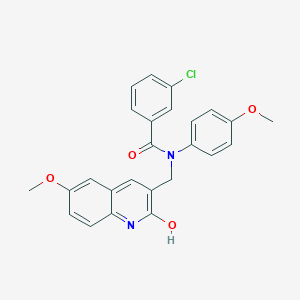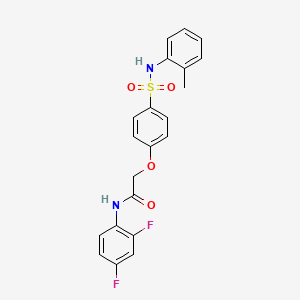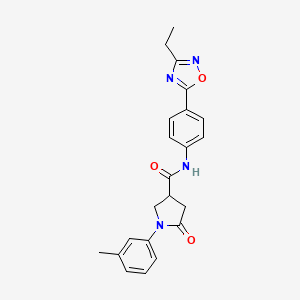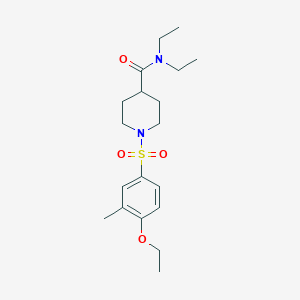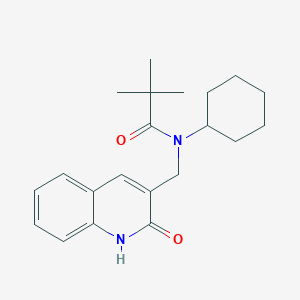
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential use in scientific research. ACPD belongs to the oxadiazole class of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is complex and not fully understood. It is known to act as an agonist at metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. Activation of these receptors leads to the modulation of various signaling pathways, including the regulation of neurotransmitter release and synaptic plasticity. This compound has also been found to modulate the activity of voltage-gated ion channels, such as calcium channels, leading to changes in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. This compound has also been found to enhance synaptic plasticity, leading to improvements in learning and memory. Additionally, this compound has been found to have analgesic effects, making it a potential therapeutic agent for the treatment of pain.
実験室実験の利点と制限
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. This compound has also been extensively studied, making it a valuable tool for researchers. However, there are also some limitations to the use of this compound in lab experiments. It has been found to have low selectivity for mGluR1 and mGluR5, which can lead to off-target effects. Additionally, this compound has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research related to N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more selective agonists for mGluR1 and mGluR5. This could lead to the development of more targeted therapeutic agents for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of this compound on neuronal function and behavior. This could provide valuable insights into the potential therapeutic applications of this compound. Finally, the development of new synthesis methods for this compound and related compounds could lead to the discovery of new chemical entities with interesting biological properties.
合成法
The synthesis of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetamidophenol with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with hydrazine hydrate to form the oxadiazole ring. The final step involves the acylation of the oxadiazole ring with propanoyl chloride to yield this compound. The purity of this compound can be determined using various techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, making it a valuable tool for researchers. This compound has been used in studies related to neurotransmitter release, synaptic plasticity, and pain modulation. It has also been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-12(25)21-13-6-8-14(9-7-13)22-17(26)10-11-18-23-19(24-27-18)15-4-2-3-5-16(15)20/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBXMXYZLULRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

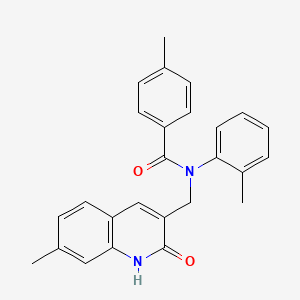
![N-(3-chloro-4-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684064.png)
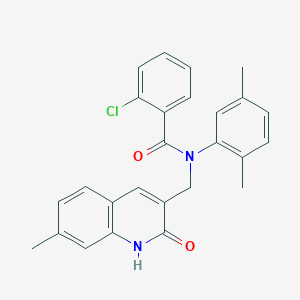


![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
